molecular formula C7H5BrN2O2 B1285436 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1245708-13-7

6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B1285436
CAS No.: 1245708-13-7
M. Wt: 229.03 g/mol
InChI Key: SFSUNEUWRUJCDV-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a bromine atom attached to a pyrido[2,3-b][1,4]oxazin-2(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the bromination of a pyrido[2,3-b][1,4]oxazin-2(3H)-one precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to the presence of the bromine atom, which can be a versatile handle for further functionalization. This makes it a valuable scaffold for developing new compounds with diverse applications.

Biological Activity

6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Chemical Formula: C7H5BrN2O2
  • Molecular Weight: 229.03 g/mol
  • CAS Number: 1245708-13-7
  • IUPAC Name: this compound
  • Structure:

    Chemical Structure

Synthesis

The synthesis of this compound typically involves cyclization reactions of pyridine derivatives with various electrophiles. For instance, reactions involving trifluoroacetylated pyridines have been reported to yield high stereoselectivity and yield for oxazine derivatives .

Anticancer Activity

Research indicates that pyridine-based compounds can exhibit anticancer properties. The structural features of this compound suggest potential interactions with cancer cell pathways. Though direct studies on this specific compound are scarce, related compounds have shown promise in inhibiting tumor growth in vitro .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited comparable activity to standard antibiotics like ampicillin. This suggests that further exploration into the antimicrobial potential of this compound could be fruitful .

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing a series of pyridine-derived oxazines and evaluating their biological activities. The findings revealed that modifications at the bromine position significantly influenced biological activity, indicating that this compound may possess unique pharmacological profiles worth investigating .

Data Table: Biological Activity Overview

Activity Type Related Compounds MIC (µg/mL) Notes
AntimicrobialOxazine derivatives100 - 400Effective against S. aureus and E. coli
AnticancerPyridine derivativesNot specifiedPotential for tumor growth inhibition

Properties

IUPAC Name

6-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSUNEUWRUJCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579706
Record name 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245708-13-7
Record name 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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